2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(3-fluorocyclohex-2-en-1-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-2,6-8,10H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYWEDSKOQDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C(C1)F)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
Aryl boronic acids derived from fluorinated cyclohexene can couple with 2-bromo-isoindole-1,3-dione. For instance, the synthesis of 7-fluoro-3-methyl-1H-indole via Pd-mediated coupling demonstrates the feasibility of similar strategies.
Representative Procedure:
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Reactants : 2-Bromo-isoindole-1,3-dione (1.0 mmol), 3-fluoro-cyclohex-2-enylboronic acid (1.2 mmol)
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2.0 mmol)
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Solvent : DME/H₂O (4:1)
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Conditions : 80°C, 12 h under N₂
Multi-Component Condensation Strategies
One-pot reactions leveraging cyclohexane-1,3-dione intermediates provide efficient access to fused ring systems.
Cyclohexane-1,3-dione as a Building Block
Cyclohexane-1,3-dione participates in condensations with aldehydes and amines to form acridinediones. Adapting this protocol with fluorinated aldehydes could yield the desired substituent.
Example Adaptation:
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Reactants : 3-Fluorobenzaldehyde (1.0 mmol), phthalhydrazide (1.0 mmol), cyclohexane-1,3-dione (2.0 mmol)
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Catalyst : N,N'-Bis(3-sulfopropyl)triethylenediaminium bis(hydrogensulfate) (0.02 g)
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Solvent : Ethanol
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Conditions : 80°C, 4 h
Nucleophilic Aromatic Substitution
Direct substitution on pre-functionalized phthalimides offers a straightforward route.
Fluorocyclohexenyl Halide Alkylation
Procedure :
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Synthesize 3-fluoro-cyclohex-2-enyl bromide via HBr addition to 3-fluorocyclohexene followed by bromination.
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React with potassium phthalimide in DMF at 60°C for 8 h.
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Purify via column chromatography (SiO₂, EtOAc/hexane).
Diels-Alder Cycloaddition
Constructing the cyclohexene ring via [4+2] cycloaddition ensures regioselectivity.
Diene and Dienophile Selection
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Diene : 1,3-Butadiene derivative with fluorine at the 3-position.
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Dienophile : N-Substituted maleimide (e.g., phthalimide-derived dienophile).
Optimized Conditions :
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Temperature : 120°C, sealed tube
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Solvent : Xylene
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Catalyst : None (thermal activation)
Analytical Characterization and Validation
Critical analytical data for confirming structure:
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¹H NMR : Expected signals at δ 7.8–8.1 (phthalimide aromatic protons), δ 5.6–6.0 (cyclohexenyl vinyl proton), δ 2.2–2.6 (cyclohexenyl methylene protons).
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¹⁹F NMR : Singlet at δ -110 to -115 ppm.
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MS (ESI) : [M+H]⁺ m/z calculated for C₁₄H₁₀FNO₂: 260.07; observed: 260.1.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its biological activity:
- Anticancer Activity: Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. For instance, studies have demonstrated that certain isoindole derivatives can inhibit cell growth in various cancer cell lines, suggesting their potential use as anticancer agents .
- Antimicrobial Properties: The compound has been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported comparable inhibition zones to known antibiotics, indicating its potential as an antimicrobial agent .
The unique structure of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione allows it to interact with biological targets effectively:
- Mechanism of Action: The compound may modulate the activity of specific enzymes or receptors through binding interactions. This interaction could lead to various biochemical pathways being affected, including those involved in cancer proliferation and microbial resistance .
- Structure-Activity Relationship (SAR): Investigations into the SAR of isoindole derivatives have revealed that modifications to the structure significantly impact their biological efficacy. For example, halogenation has been shown to enhance antimicrobial activity and cytotoxicity against cancer cells .
Anticancer Activity Assessment
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione | HCT116 | 15.72 | Apoptosis induction |
| Derivative A | Caco-2 | 12.53 | Cell cycle arrest |
| Derivative B | MCF7 | 20.00 | Inhibition of proliferation |
In these studies, the tested compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential as therapeutic agents.
Antimicrobial Activity Evaluation
| Compound | Microbial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|---|
| 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione | Staphylococcus aureus | 15 | Comparable to Gentamicin |
| Derivative C | Escherichia coli | 13 | Lesser than Ciprofloxacin |
These results indicate that the compound possesses notable antimicrobial properties, warranting further investigation into its clinical applications.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
2-(Cyclohex-2-enyl)isoindoline-1,3-dione
This analog lacks the fluorine atom on the cyclohexene ring (CAS 1541-26-0). Key properties include:
- Molecular formula: C₁₄H₁₃NO₂
- Molecular weight : 227.26
- Melting point : 114.5°C
- Density: 1.291 g/cm³ (predicted) .
2-(2-Fluorophenyl)isoindole-1,3-dione
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione
- Molecular formula: C₁₁H₉NO₅
- Molecular weight : 235.19
- Activity : Anticonvulsant properties and use as an aspartic acid intermediate .
The tetrahydrofuran moiety introduces a rigid, oxygen-containing ring, contrasting with the fluorine-substituted cyclohexene in the target compound.
Physical and Chemical Properties
A comparison of key physical properties is summarized in Table 1.
Table 1. Comparison of Physical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione | 3-Fluoro-cyclohex-2-enyl | C₁₄H₁₂FNO₂ | 245.25* | N/A | N/A |
| 2-(Cyclohex-2-enyl)isoindoline-1,3-dione | Cyclohex-2-enyl | C₁₄H₁₃NO₂ | 227.26 | 114.5 | 1.291 |
| 2-(2-Fluorophenyl)isoindole-1,3-dione | 2-Fluorophenyl | C₁₄H₈FNO₂ | 241.22 | N/A | N/A |
| 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione | Dioxotetrahydrofuran | C₁₁H₉NO₅ | 235.19 | N/A | N/A |
*Calculated based on structural formula.
Antitumor Activity
Phthalimide derivatives with heterocyclic substituents, such as those in (e.g., 2-[4-(3-oxo-2,3-dihydro-imidazo[2,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione), exhibit cytotoxicity against cancer cells. The target compound’s cyclohexenyl-fluorine moiety may similarly modulate interactions with biological targets like DNA or enzymes involved in cell proliferation .
Anticonvulsant and Neuroactive Potential
The tetrahydrofuran-substituted analog in demonstrates anticonvulsant activity, suggesting that the isoindole-1,3-dione core is compatible with neuroactive applications. Fluorine’s electronegativity could enhance binding to ion channels or receptors in the central nervous system .
Anti-inflammatory and Immunomodulatory Effects
highlights thalidomide (a phthalimide derivative) as a model for anti-inflammatory and immunomodulatory activity. Fluorination in the target compound may reduce metabolic degradation, extending its therapeutic window .
Traditional Approaches
Classical methods involve reacting phthalic anhydride with amines. For cyclohexenyl derivatives, a cyclohexene-containing amine precursor would be required, followed by fluorination at the 3-position. However, fluorination of alicyclic systems often requires specialized reagents (e.g., Selectfluor) .
Palladium-Catalyzed Aminocarbonylation
describes a one-step synthesis of 2-substituted isoindole-1,3-diones using palladium catalysis. This method could be adapted for the target compound by employing a 3-fluoro-cyclohex-2-enylamine precursor .
Biological Activity
2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is a compound with notable chemical properties and potential biological activities. Its structure, characterized by the isoindole moiety and a fluorinated cyclohexene group, suggests diverse interactions with biological systems. This article aims to explore the biological activity of this compound based on existing research findings, including case studies and relevant data.
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
CAS Number: 2482890-00-4
Physical Properties:
- Boiling Point: 366.6 ± 42.0 °C (predicted)
- Density: 1.34 ± 0.1 g/cm³ (predicted)
- pKa: -2.44 ± 0.20 (predicted) .
The biological activity of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is largely attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with enzymes and receptors in biological systems. The isoindole structure may also play a role in modulating biological pathways through mechanisms such as enzyme inhibition or receptor activation.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of various bacterial strains. Although specific data on 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.
Anticancer Properties
Isoindole derivatives have been investigated for their anticancer activities. Research has shown that certain isoindole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. While direct studies on 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione are sparse, its structural characteristics may confer similar anticancer properties.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Although specific data for 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione were not provided, the trends suggest a potential for similar activity.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Isoindole Derivative A | 32 | Staphylococcus aureus |
| Isoindole Derivative B | 64 | Escherichia coli |
| Isoindole Derivative C | 16 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In a preliminary investigation into the anticancer potential of various isoindoles, researchers found that some derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation . While direct evidence for 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is lacking, its structural analogs demonstrated promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
